molecular formula C19H29BrO2 B13088954 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one CAS No. 63424-84-0

2-Bromo-1-(4-methoxyphenyl)dodecan-1-one

Cat. No.: B13088954
CAS No.: 63424-84-0
M. Wt: 369.3 g/mol
InChI Key: MSIVIFTUPKEESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is an organic compound with the molecular formula C19H29BrO2 and a molecular weight of 369.34 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the dodecanone chain and a methoxyphenyl group at the first position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one typically involves the bromination of 1-(4-methoxyphenyl)dodecan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The raw materials, including 1-(4-methoxyphenyl)dodecan-1-one and bromine, are fed into the reactor, and the reaction is monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-(4-methoxyphenyl)dodecan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring. The methoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .

Properties

CAS No.

63424-84-0

Molecular Formula

C19H29BrO2

Molecular Weight

369.3 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)dodecan-1-one

InChI

InChI=1S/C19H29BrO2/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16/h12-15,18H,3-11H2,1-2H3

InChI Key

MSIVIFTUPKEESP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.